molecular formula C14H22N2O2S B7628876 4-benzyl-N-ethylpiperidine-1-sulfonamide

4-benzyl-N-ethylpiperidine-1-sulfonamide

Cat. No.: B7628876
M. Wt: 282.40 g/mol
InChI Key: AQRIUFGZDSJRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-ethylpiperidine-1-sulfonamide (BZEPS) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the piperidine class of molecules and is known to possess several unique properties that make it an attractive candidate for various research studies.

Scientific Research Applications

4-benzyl-N-ethylpiperidine-1-sulfonamide has been extensively studied for its potential use as a tool in scientific research. It has been shown to have a range of applications in several fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a selective blocker of voltage-gated sodium channels, which are important in the generation and propagation of action potentials in neurons. This property of this compound makes it an attractive candidate for studying the role of sodium channels in neuronal excitability and synaptic transmission.
In pharmacology, this compound has been used as a lead compound for the development of new drugs. Its unique structure and properties make it an ideal starting point for the design of new drugs that target specific biological pathways. This compound has been shown to have potential applications in the treatment of various diseases such as epilepsy, chronic pain, and cancer.

Mechanism of Action

4-benzyl-N-ethylpiperidine-1-sulfonamide acts as a selective blocker of voltage-gated sodium channels. It binds to the channel pore and prevents the influx of sodium ions into the cell. This results in the inhibition of action potential generation and propagation in neurons. This compound has been shown to have high selectivity for specific subtypes of sodium channels, making it an attractive tool for studying the function of these channels in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and GABA, which are important in synaptic transmission. This compound has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

4-benzyl-N-ethylpiperidine-1-sulfonamide has several advantages as a tool for scientific research. It is highly selective for specific subtypes of sodium channels, making it an ideal tool for studying the function of these channels in various biological processes. This compound is also highly reproducible and can be synthesized in large quantities, making it readily available for use in research studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have toxic effects on cells at high concentrations, which may limit its use in certain experiments. Additionally, this compound may have off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Future Directions

For the use of 4-benzyl-N-ethylpiperidine-1-sulfonamide include the development of new drugs, the study of neurological disorders, and the study of ion channelopathies.

Synthesis Methods

4-benzyl-N-ethylpiperidine-1-sulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-ethylpiperidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method is highly reproducible and yields high-quality this compound suitable for scientific research.

Properties

IUPAC Name

4-benzyl-N-ethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-15-19(17,18)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRIUFGZDSJRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.